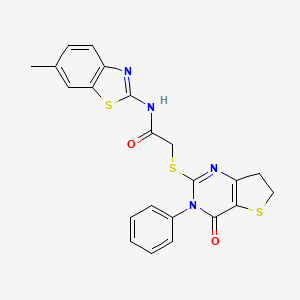
IWP-2
Übersicht
Beschreibung
IWP-2 ist ein niedermolekularer Inhibitor, der den WNT-Signalweg durch Hemmung des Enzyms Porcupine angreift. Porcupine ist eine membrangebundene Acyltransferase, die für die Palmitoylierung von WNT-Proteinen verantwortlich ist, was für deren Sekretion und Signalfähigkeit unerlässlich ist . Die chemische Formel von this compound ist C₂₂H₁₈N₄O₂S₃ und es hat ein Molekulargewicht von 466,6 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion verschiedener Zwischenprodukte umfasst. Ein üblicher Syntheseweg beinhaltet die Reaktion von 6-Methyl-2-benzothiazolylamin mit 3,4,6,7-Tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-thiol in Gegenwart von Essigsäureanhydrid . Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, gefolgt von einer Reinigung mittels Säulenchromatographie.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung des oben genannten Synthesewegs. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, um eine hohe Ausbeute und Reinheit zu erreichen. Das Endprodukt wird mit Techniken wie Umkristallisation oder Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥98% zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
IWP-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .
Chemie: this compound wird als Werkzeugverbindung verwendet, um den WNT-Signalweg und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.
Biologie: Es wird eingesetzt, um die Rolle der WNT-Signalisierung bei der Stammzelldifferenzierung, Geweberegeneration und Entwicklung zu untersuchen.
Medizin: this compound wird in der Krebsforschung verwendet, um die Beziehung zwischen WNT-Signalisierung und Tumorwachstum zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Enzyms Porcupine, das für die Palmitoylierung von WNT-Proteinen verantwortlich ist. Diese Hemmung verhindert die Sekretion und Signalfähigkeit von WNT-Proteinen und blockiert so den WNT-Signalweg . Die molekularen Zielstrukturen von this compound umfassen das Porcupine-Enzym und nachgeschaltete Komponenten des WNT-Signalwegs, wie den Lrp6-Rezeptor und β-Catenin .
Wirkmechanismus
Target of Action
IWP-2 primarily targets a membrane-bound O-acyltransferase known as Porcupine (Porcn) . Porcn plays a crucial role in the palmitoylation of WNT proteins, a process that is essential for WNT secretion and signaling capability .
Mode of Action
This compound inhibits the WNT pathway by specifically targeting Porcn . By inhibiting Porcn, this compound prevents the palmitoylation of WNT proteins, thereby blocking WNT secretion and signaling capability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT signaling pathway . By inhibiting Porcn, this compound prevents the activation of this pathway, leading to a decrease in WNT secretion and signaling .
Pharmacokinetics
It’s known that this compound is an inhibitor of wnt processing and secretion with an ic50 of 27 nm .
Result of Action
The inhibition of the WNT pathway by this compound has several effects at the molecular and cellular levels. It suppresses the self-renewal of mouse embryonic stem (ES) cells and supports their conversion to epiblast-like stem cells . It also inhibits the maintenance and proliferation of mouse Lgr5+ intestinal and cochlear epithelial stem cells, demonstrating the importance of WNT signaling in these processes . Furthermore, this compound promotes cardiomyocyte differentiation from human pluripotent stem cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in vivo studies have shown that this compound can cause a significant reduction in the uptake of blue beads as well as E. coli as assessed by CFUs in peritoneal lavage cells within 2 hours . In addition, the levels of TNF-α and IL-6 in the lavage fluid of the corresponding mice are reduced by 2-4-fold compared with control values . Interestingly, this compound even induces a considerable increase in the secretion of the anti-inflammatory cytokine IL-10 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
IWP-2 can be synthesized through a multi-step process involving the reaction of various intermediates. One common synthetic route involves the reaction of 6-methyl-2-benzothiazolylamine with 3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidine-2-thiol in the presence of acetic anhydride . The reaction is typically carried out under reflux conditions, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route mentioned above. The process includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The final product is purified using techniques like recrystallization or high-performance liquid chromatography (HPLC) to ensure a purity of ≥98% .
Analyse Chemischer Reaktionen
Arten von Reaktionen
IWP-2 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Amide und Thioether hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Acylchloride. Die Reaktionen werden typischerweise in Gegenwart einer Base wie Triethylamin durchgeführt.
Oxidationsreaktionen: Als Oxidationsmittel können Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.
Reduktionsreaktionen: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid oder Natriumborhydrid eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Alkylhalogeniden alkylierte Derivate von this compound ergeben, während Oxidationsreaktionen Sulfoxide oder Sulfone erzeugen können .
Vergleich Mit ähnlichen Verbindungen
IWP-2 ist einzigartig in seiner Fähigkeit, das Porcupine-Enzym selektiv zu hemmen und die WNT-Signalisierung zu blockieren. Ähnliche Verbindungen umfassen IWP-4 und LGK-974, die ebenfalls den WNT-Signalweg angreifen, aber unterschiedliche Wirkmechanismen oder Selektivitätsprofile haben können .
IWP-4: Ein weiterer Porcupine-Inhibitor mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Eigenschaften
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKPZSMRWPJJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366724 | |
| Record name | IWP-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686770-61-6 | |
| Record name | IWP-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


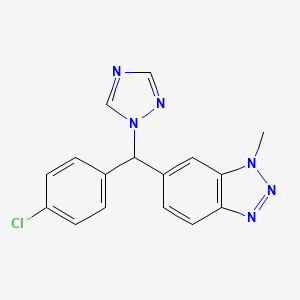
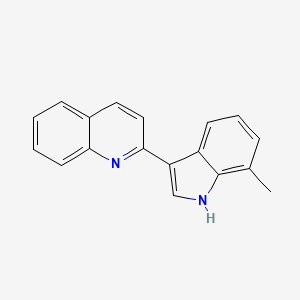

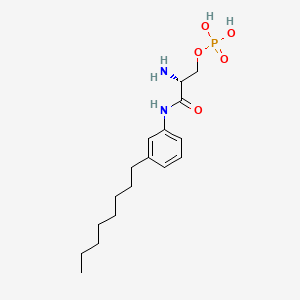
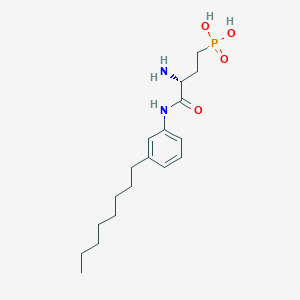
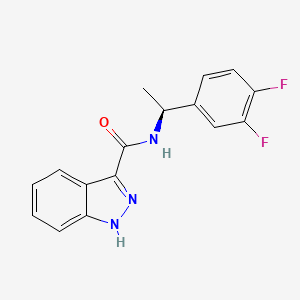
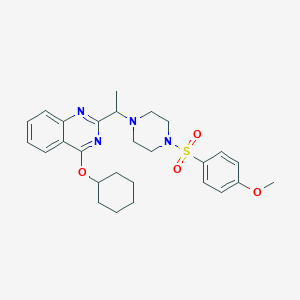


![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)


![ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride](/img/structure/B1684057.png)
